4-Acetamidobutanoate
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Overview
Description
4-acetamidobutanoate is a monocarboxylic acid anion that is the conjugate base of 4-acetamidobutanoic acid, arising from deprotonation of the carboxy group. It has a role as a human metabolite. It derives from a butyrate. It is a conjugate base of a 4-acetamidobutanoic acid.
Scientific Research Applications
Inhibition of Fatty Acid Oxidation
4-Acetamidobutanoate, through its structural analogs like 4-pentenoate, has been found to inhibit fatty acid oxidation in rat heart mitochondria. This inhibition impacts enzymes such as 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase, suggesting potential applications in studying metabolic processes in cardiac tissues (Fong & Schulz, 1978).
Synthesis of Chiral Compounds
The compound has been used in the synthesis of chiral molecules like (±)-3-methyl-1,1-diphenyl-2-butyl β-acetamidobutanoate. This synthesis involves asymmetric hydrogenation, indicating its utility in producing optically active compounds, which are crucial in pharmaceutical research (Chiaroni et al., 1995).
Biocatalysis Research
Ethyl(R)-2-hydroxy-4-phenylbutanoate, a derivative of this compound, is a significant intermediate in synthesizing angiotensin-converting enzyme inhibitors. Research on its synthesis via biocatalytic methods provides insights into more sustainable and efficient pharmaceutical production processes (Zhao Jin-mei, 2008).
Transfer of Functionalized Carbon Fragments
This compound derivatives are also used in transferring functionalized carbon fragments, which is a critical step in synthesizing various organic compounds, including those with pharmaceutical applications (Hiemstra, Bieräugel & Pandit, 1982).
Medicinal Chemistry
Aryl acetamide derived Zn(II) complexes, where this compound can be a component, show promise in medicinal chemistry as enzyme inhibitors and potential anticancer and antileishmanial agents. This research highlights the importance of this compound derivatives in developing new therapeutic agents (Sultana et al., 2016).
Biosynthesis of Chiral Molecules
The compound plays a role in the biosynthesis of chiral molecules like ethyl (R)-4-chloro-3-hydroxybutanoate. This research demonstrates its relevance in biotechnological applications and the production of high-value chemical compounds (Yucai He et al., 2015).
Metabolomics and Hepatorenal Dysfunction
In metabolomic studies, particularly in the context of hepatorenal dysfunction in cirrhosis, this compound has been identified as a significant metabolite. Such studies help understand the metabolic alterations in various diseases and could lead to new biomarkers or therapeutic targets (Mindikoglu et al., 2017).
Properties
Molecular Formula |
C6H10NO3- |
---|---|
Molecular Weight |
144.15 g/mol |
IUPAC Name |
4-acetamidobutanoate |
InChI |
InChI=1S/C6H11NO3/c1-5(8)7-4-2-3-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)/p-1 |
InChI Key |
UZTFMUBKZQVKLK-UHFFFAOYSA-M |
SMILES |
CC(=O)NCCCC(=O)[O-] |
Canonical SMILES |
CC(=O)NCCCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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